![molecular formula C19H19ClN2O3 B2708030 3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921542-48-5](/img/structure/B2708030.png)
3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzamide derivative with a complex substituent that includes a tetrahydrobenzo[b][1,4]oxazepin ring system . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. The tetrahydrobenzo[b][1,4]oxazepin ring system is a seven-membered ring with one oxygen and one nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide moiety and the tetrahydrobenzo[b][1,4]oxazepin ring system. The presence of the chlorine atom and the three methyl groups would also be significant features .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the amide functional group, the chlorine atom, and the methyl groups. The amide could undergo hydrolysis, the chlorine atom could be displaced in nucleophilic substitution reactions, and the methyl groups could be involved in various reactions depending on their position in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the nonpolar benzene ring and methyl groups would influence its solubility properties .Scientific Research Applications
Synthesis and Structural Analysis
- Novel analogs of benzothiazole derivatives were synthesized, exhibiting promising antibacterial activity, which could imply potential pathways for synthesizing and analyzing the compound (Palkar et al., 2017).
- A method was reported for the synthesis of tetrahydrobenzofuran derivatives from N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides, suggesting possible synthetic routes for complex heterocyclic compounds (Levai et al., 2002).
- The synthesis, spectroscopic, X-ray diffraction, and DFT studies of novel benzimidazole fused-1,4-oxazepines were conducted, highlighting advanced techniques for structural elucidation and theoretical predictions of similar compounds (Almansour et al., 2016).
Pharmacological Applications
- Benzoxepine-1,2,3-triazole hybrids were synthesized and evaluated for their potential antibacterial and anticancer activities, underscoring the medicinal chemistry applications of heterocyclic compounds (Kuntala et al., 2015).
- A study on the synthesis and anti-inflammatory activity of indolyl azetidinones demonstrates the process of developing new compounds with significant pharmacological properties, which could be relevant for designing derivatives of the specified compound for similar purposes (Kalsi et al., 1990).
Electrochemical and Analytical Applications
- The electrochemical behaviors and determinations of some 2,5-disubstituted benzoxazole compounds were investigated, providing a foundation for the electrochemical analysis and potential sensor applications of structurally related compounds (Zeybek et al., 2009).
Future Directions
Properties
IUPAC Name |
3-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-19(2)11-25-16-8-7-14(10-15(16)22(3)18(19)24)21-17(23)12-5-4-6-13(20)9-12/h4-10H,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPVDUBKIUNFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
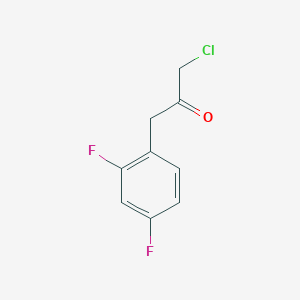
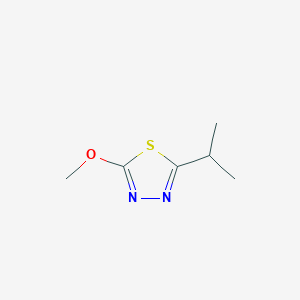
![1-[3-(4-Methoxyphenyl)-2,5-dihydropyrrol-1-yl]prop-2-en-1-one](/img/structure/B2707949.png)
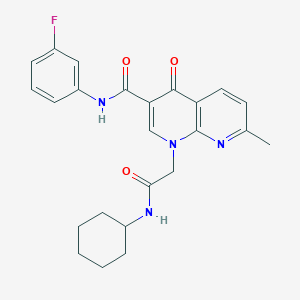
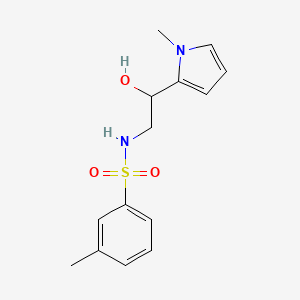
![1-[[(3S,5R)-3-(Hydroxymethyl)-5-methylmorpholin-3-yl]methyl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2707953.png)
![5-[4-(trifluoromethyl)anilino]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B2707955.png)
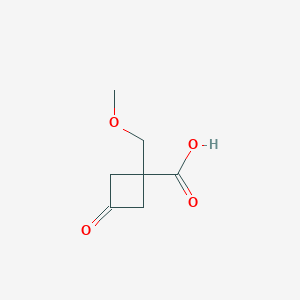

![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B2707960.png)
![2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2707962.png)
![1,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2707964.png)
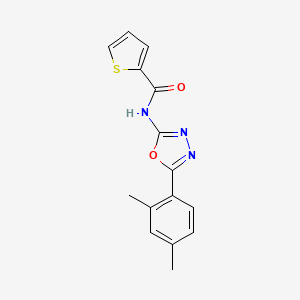
![N-(3-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2707969.png)
